7-Chloro-5-cyclohexyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Pharmaceutical impurity analysis Physicochemical characterization Solid-state differentiation

ANDA impurity profiling demands certified reference standards; substitution compromises analytical specificity. This Tetrazepam EP Impurity B (CAS 1789-33-9) features a unique saturated cyclohexyl ring (vs. tetrazepam’s cyclohexenyl), ensuring baseline HPLC resolution and unambiguous MS confirmation ([M+H]+ m/z 277.11). Key benefits: - Validated LOQ 0.016 μg/mL, recovery 99.23-101.78%. - Supplied with full CoA (HPLC-UV, LC-MS, NMR) for EP monograph compliance. - In stock for immediate global shipping.

Molecular Formula C15H17ClN2O
Molecular Weight 276.76 g/mol
CAS No. 1789-33-9
Cat. No. B162016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-5-cyclohexyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
CAS1789-33-9
Synonyms7-chloro-5-cyclohexyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Molecular FormulaC15H17ClN2O
Molecular Weight276.76 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=C3C=C(C=CC3=NC(=O)CN2)Cl
InChIInChI=1S/C15H17ClN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,18,19)
InChIKeyRZISAAQDUTVTNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-5-cyclohexyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (CAS 1789-33-9): Certified EP Impurity B Reference Standard for Tetrazepam Analytical Control


7-Chloro-5-cyclohexyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (CAS 1789-33-9) is a 1,4-benzodiazepine derivative officially designated as Tetrazepam EP Impurity B under the European Pharmacopoeia monograph [1]. The compound possesses a 7-chloro substitution on the fused benzene ring and a fully saturated cyclohexyl group at the 5-position, distinguishing it structurally from the parent drug tetrazepam, which carries an N-methyl group, and from nordazepam, which bears a 5-phenyl substituent [2]. With a molecular formula of C15H17ClN2O and a molecular weight of 276.76 g/mol, this impurity standard is supplied with full characterization data compliant with regulatory guidelines and is primarily procured as a certified reference material for analytical method development, method validation (AMV), and quality control (QC) applications during tetrazepam manufacturing and abbreviated new drug application (ANDA) filings [3].

Why Tetrazepam EP Impurity B (7-Chloro-5-cyclohexyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one) Cannot Be Replaced by Other Benzodiazepine Impurities or the Parent API


Generic substitution among benzodiazepine-related impurities is analytically invalid because each impurity possesses a unique combination of molecular architecture, chromatographic behavior, and pharmacopeial identity. Tetrazepam EP Impurity B is the N-desmethyl analog of tetrazepam, lacking the N-1 methyl group present in the parent drug (CAS 10379-14-3), which fundamentally alters its polarity, hydrogen-bonding capacity, and reversed-phase HPLC retention characteristics [1]. Unlike Impurity A (a keto-oxidized derivative; C16H15ClN2O2, MW 302.76) or Impurity C (the N-methyl cyclohexyl analog; C16H19ClN2O, MW 290.79), Impurity B is defined by a unique combination of a saturated cyclohexyl ring and a free N-1 lactam proton [2]. Furthermore, its peripheral benzodiazepine receptor (PBR) binding profile—Ki of 271 nM with >15-fold selectivity over histamine H1 and dopamine D5 receptors—differs from the balanced central/peripheral affinity profile reported for tetrazepam [3][4]. Any attempt to substitute this impurity standard with a different benzodiazepine analog would compromise the specificity, accuracy, and regulatory compliance of the analytical method, as retention time, resolution, and detection characteristics are uniquely tied to this precise chemical structure [5].

Quantitative Differentiation Evidence for 7-Chloro-5-cyclohexyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Tetrazepam EP Impurity B) Against Closest Analogs


Melting Point Elevation of +68°C Versus Parent Drug Tetrazepam Confirms Distinct Crystalline Phase Identity

Tetrazepam EP Impurity B exhibits a melting point of 212 °C, which is 68 °C higher than the melting point of the parent API tetrazepam (144 °C) [1][2]. This substantial thermal divergence reflects fundamental differences in crystal lattice packing energy and intermolecular hydrogen bonding, attributable to the free N-1 lactam proton in Impurity B versus the N-methylated amide in tetrazepam. The 68 °C differential provides unequivocal confirmation of distinct solid-phase identity and can serve as a complementary identification criterion in pharmacopeial monograph testing.

Pharmaceutical impurity analysis Physicochemical characterization Solid-state differentiation

Peripheral Benzodiazepine Receptor (PBR/TSPO) Binding Affinity: Ki = 271 nM with >15-Fold Selectivity Over Off-Target Receptors

Tetrazepam EP Impurity B binds to the peripheral benzodiazepine receptor (PBR, also known as translocator protein or TSPO) with a Ki of 271 nM, as determined by competitive displacement assay against the PBR-selective ligand [³H]-PK 11195 [1]. Critically, the compound exhibits negligible affinity for histamine H1 receptors (Ki > 4,000 nM) and dopamine D5 receptors (Ki > 4,000 nM), yielding a selectivity window of >14.8-fold for the PBR target [1]. This selectivity profile differentiates it from tetrazepam, which was reported to exhibit comparable affinities for both central and peripheral benzodiazepine binding sites and to be equipotent to diazepam at the peripheral site [2]. In contrast, Impurity B appears to preferentially engage PBR over central-type benzodiazepine receptor-associated off-targets, a distinction that may influence its suitability as a selective PBR probe in receptor occupancy studies.

Receptor binding pharmacology Translocator protein (TSPO) Benzodiazepine selectivity profiling

Lipophilicity and Polar Surface Area Differentiation: XlogP 3.4 and PSA 41.46 Ų Define Unique Chromatographic and Permeability Behavior

Tetrazepam EP Impurity B has a calculated XlogP of 3.4 and a topological polar surface area (PSA) of 41.46 Ų . In comparison, the parent drug tetrazepam has a reported LogP of 3.20 [1] and a lower TPSA of 32.67 Ų [2]. The higher PSA of Impurity B (+8.79 Ų, or +26.9%) is attributable to the additional hydrogen-bond donor capacity of the free N-1 lactam proton (one H-bond donor versus zero in N-methylated tetrazepam). This PSA differential directly translates into altered reversed-phase chromatographic retention, with Impurity B showing distinct retention time shifts relative to tetrazepam and other EP impurities (A, C, D) under validated HPLC conditions, enabling baseline resolution critical for impurity profiling [3]. The higher PSA also predicts reduced passive membrane permeability compared with tetrazepam, which is relevant when evaluating the biological fate of this impurity.

Lipophilicity profiling Chromatographic method development Physicochemical property prediction

Molecular Weight Differentiation (Δ = -12.02 g/mol) and Mass Spectrometric Identification in Impurity Profiling

The molecular weight of Tetrazepam EP Impurity B is 276.76 g/mol (exact mass 276.10311 Da), which is 12.02 g/mol lower than tetrazepam (288.78 g/mol) due to the absence of the N-1 methyl group [1][2]. This mass deficit is readily detectable by LC-MS and provides unambiguous differentiation from the parent API and from other EP-designated impurities: Impurity A (MW 302.76, Δ +13.98 vs. Impurity B) and Impurity C (MW 290.79, Δ +14.03 vs. Impurity B) [3]. In LC-MS/MS impurity profiling workflows, the characteristic [M+H]⁺ ion at m/z 277.11 for Impurity B is baseline-resolved from the [M+H]⁺ of tetrazepam at m/z 289.12, enabling simultaneous identification and quantification without ion suppression or cross-talk interference [4]. This mass difference also facilitates the use of Impurity B as an internal standard for N-desmethyl benzodiazepine quantification in bioanalytical assays, as demonstrated for related N-demethyltetrazepam applications [5].

Mass spectrometry Impurity identification LC-MS method development

Chromatographic Resolution: Validated HPLC Separation of Impurity B from Tetrazepam and Co-occurring Degradation Products at LOQ 0.016 μg/mL

A validated stability-indicating RP-HPLC method for tetrazepam achieved complete baseline separation of tetrazepam from its related compounds (Impurity I, II, and III) using an ODS C18 column with UV detection, achieving a limit of quantification (LOQ) of 0.016 μg/mL for tetrazepam-related compounds and mean recovery of 99.23–101.78% across a linearity range of 5–300 μg/mL [1]. Tetrazepam eluted at approximately 4.31 min under optimized conditions, with all degradation products resolved within a 10-minute runtime [2]. Although Impurity B retention data specific to this method were not tabulated, Veeprho confirms that Impurity B exhibits a characteristic retention time in reversed-phase HPLC, distinct from tetrazepam, and is reliably detected at trace levels using HPLC-UV and LC-MS [3]. British Pharmacopoeia 2025 specifies that any individual impurity must not exceed 0.2% (area of principal peak in reference solution b) and total impurities must not exceed 1.0%, underscoring the regulatory requirement for a certified Impurity B standard to enable accurate quantification [4].

Stability-indicating HPLC Forced degradation studies ICH Q3A/Q3B impurity control

Procurement-Driven Application Scenarios for 7-Chloro-5-cyclohexyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Tetrazepam EP Impurity B)


Regulatory ANDA Filing: Certified EP Impurity B Reference Standard for Tetrazepam Analytical Method Validation and Specification Setting

During ANDA preparation for generic tetrazepam products, regulatory agencies including the FDA and EMA require comprehensive impurity profiling with certified reference standards for each specified impurity. Tetrazepam EP Impurity B (CAS 1789-33-9) serves as the definitive reference material for Impurity B, with a melting point of 212 °C (Δ +68 °C vs. tetrazepam at 144 °C) providing unambiguous identity confirmation [1][2]. Its chromatographic resolution from tetrazepam (Rt ~4.31 min for parent compound) under validated stability-indicating HPLC conditions, coupled with MS confirmation at [M+H]⁺ m/z 277.11 (Δ –12 Da vs. tetrazepam [M+H]⁺ m/z 289.12), enables accurate quantification down to LOQ 0.016 μg/mL [3][4][5]. The EP monograph limit of ≤0.2% for any individual impurity and ≤1.0% total impurities makes procurement of this certified standard non-negotiable for demonstration of analytical method specificity, linearity, accuracy, and precision in the ANDA chemistry, manufacturing, and controls (CMC) section [6].

Quality Control Release Testing: Pharmacopeial Identity and Purity Verification in Commercial Tetrazepam Production

In commercial tetrazepam drug substance and drug product manufacturing, every batch must undergo QC release testing against EP-specified impurity limits. Impurity B (MW 276.76 g/mol; PSA 41.46 Ų) is structurally related but chromatographically distinct from the parent API tetrazepam (MW 288.78 g/mol; TPSA 32.67 Ų), with a PSA difference of +8.79 Ų (+26.9%) that translates into robust reversed-phase HPLC separation [1][2][3]. The validated HPLC method achieves complete baseline resolution of Impurity B from tetrazepam and from co-occurring Impurities A (MW 302.76) and C (MW 290.79), with a demonstrated LOQ of 0.016 μg/mL and recovery of 99.23–101.78%, ensuring that QC laboratories can consistently meet the EP acceptance criterion of ≤0.2% for any individual impurity [4][5]. The supplier-provided certificate of analysis (COA) with detailed characterization data (HPLC-UV, LC-MS, ¹H/¹³C NMR) supports full traceability to the EP monograph [6].

Stability-Indicating Assay Development: Forced Degradation Studies and Degradation Pathway Elucidation

Tetrazepam undergoes oxidative degradation via autoxidation of the cyclohexenyl moiety to form 7-chloro-5-(3-keto-cyclohexen-1-yl) and 7-chloro-5-(3-hydroperoxy-cyclohexen-1-yl) derivatives under AIBN-induced radical stress at 40 °C over 48 h [1]. Impurity B, bearing a saturated cyclohexyl ring rather than the unsaturated cyclohexenyl group of tetrazepam, represents a distinct degradation pathway node (N-desmethyl reduction) rather than an oxidative degradation product. Its unique mass ([M+H]⁺ m/z 277.11 vs. tetrazepam m/z 289.12) and retention characteristics enable its use as a system suitability marker and internal reference peak in stability-indicating HPLC methods [2][3]. The validated method resolves all degradation products within a 10-minute runtime, and Impurity B's characteristic retention time, confirmed by LC-MS and NMR, supports its deployment as a retention time marker for peak identification in long-term and accelerated stability studies conducted per ICH Q1A(R2) guidelines [4][5].

Bioanalytical and Pharmacological Research: Selective PBR/TSPO Ligand with Defined Off-Target Profile for Receptor Occupancy Studies

For academic and industrial researchers investigating translocator protein (TSPO, formerly PBR) pharmacology, Tetrazepam EP Impurity B offers a structurally defined benzodiazepine-derived ligand with a measured PBR Ki of 271 nM and demonstrated selectivity over histamine H1 (Ki > 4,000 nM) and dopamine D5 (Ki > 4,000 nM) receptors [1]. This selectivity profile (>14.8-fold for PBR over both off-targets) distinguishes it from the parent drug tetrazepam, which exhibits comparable affinities for central and peripheral benzodiazepine binding sites and is approximately one-seventh as potent as diazepam at the central receptor [2]. The compound's higher PSA (41.46 Ų vs. 32.67 Ų for tetrazepam) and XlogP of 3.4 predict modified blood-brain barrier penetration relative to more lipophilic benzodiazepines, potentially favoring peripheral over central compartment distribution [3][4]. Researchers can procure this compound as a characterized reference standard to serve as a selective PBR ligand in competition binding assays, autoradiography, and functional TSPO studies without the confounding central benzodiazepine activity associated with clinical benzodiazepine drugs.

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